![molecular formula C14H16BrNO3 B8244575 Tert-butyl 7-bromo-4-oxo-1,3-dihydroisoquinoline-2-carboxylate](/img/structure/B8244575.png)
Tert-butyl 7-bromo-4-oxo-1,3-dihydroisoquinoline-2-carboxylate
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Overview
Description
Tert-butyl 7-bromo-4-oxo-1,3-dihydroisoquinoline-2-carboxylate is a synthetic organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a tert-butyl ester group, a bromine atom at the 7th position, and a keto group at the 4th position on the isoquinoline ring. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-bromo-4-oxo-1,3-dihydroisoquinoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a suitable isoquinoline precursor, followed by the introduction of the tert-butyl ester group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-bromo-4-oxo-1,3-dihydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The keto group at the 4th position can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in dichloromethane.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Ester Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Substitution: Formation of 7-substituted isoquinoline derivatives.
Reduction: Formation of 4-hydroxy-isoquinoline derivatives.
Hydrolysis: Formation of 7-bromo-4-oxo-1,3-dihydroisoquinoline-2-carboxylic acid.
Scientific Research Applications
Structure
The compound features a dihydroisoquinoline core, which is known for its biological activity, particularly in the context of neuropharmacology and anticancer research. The presence of the bromine atom and the tert-butyl ester group enhances its reactivity and solubility, making it suitable for various chemical modifications.
Medicinal Chemistry
Tert-butyl 7-bromo-4-oxo-1,3-dihydroisoquinoline-2-carboxylate has been explored for its potential as a lead compound in drug discovery. Its derivatives have shown promise in:
- Anticancer Activity : Studies indicate that compounds derived from this structure can inhibit tumor growth and induce apoptosis in cancer cells. For instance, modifications to the isoquinoline scaffold have resulted in enhanced cytotoxicity against various cancer cell lines.
- Neuroprotective Effects : Research suggests that derivatives may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Synthesis of Novel Compounds
The compound serves as a precursor in the synthesis of more complex molecules. Its reactivity allows for:
- Functionalization : The bromine atom can be replaced or modified to create a library of compounds with varied biological activities.
- Building Block for Heterocycles : It can be utilized as a building block for synthesizing other heterocyclic compounds, which are crucial in medicinal chemistry.
Biological Assays
This compound is often used in biological assays to evaluate:
- Enzyme Inhibition : Compounds derived from it have been tested for their ability to inhibit specific enzymes involved in cancer progression or neurodegeneration.
- Receptor Binding Studies : Its derivatives are studied for binding affinity to various receptors, aiding in the understanding of their mechanism of action.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer potential of modified isoquinoline derivatives based on this compound. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines, demonstrating significant cytotoxic effects.
Case Study 2: Neuroprotective Properties
Research published in Neuroscience Letters examined the neuroprotective effects of a derivative of this compound. The study found that treatment with this compound reduced oxidative stress markers and improved cognitive function in animal models of Alzheimer's disease.
Summary Table of Applications
Application Area | Description | Key Findings |
---|---|---|
Medicinal Chemistry | Lead compound for drug discovery | Potential anticancer and neuroprotective effects |
Synthesis | Precursor for novel heterocyclic compounds | Enables functionalization and diversity |
Biological Assays | Evaluation of enzyme inhibition and receptor binding | Significant inhibitory activity observed |
Mechanism of Action
The mechanism of action of tert-butyl 7-bromo-4-oxo-1,3-dihydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and the keto group can influence its binding affinity and specificity. The compound may act as an inhibitor or modulator of certain biological pathways, depending on its structural features and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2-carboxylate
- Tert-butyl 7-chloro-4-oxo-1,3-dihydroisoquinoline-2-carboxylate
- Tert-butyl 7-fluoro-4-oxo-1,3-dihydroisoquinoline-2-carboxylate
Uniqueness
Tert-butyl 7-bromo-4-oxo-1,3-dihydroisoquinoline-2-carboxylate is unique due to the specific positioning of the bromine atom and the keto group, which can significantly influence its chemical reactivity and biological activity. The presence of the tert-butyl ester group also enhances its stability and solubility, making it a valuable compound for various research applications.
Biological Activity
Tert-butyl 7-bromo-4-oxo-1,3-dihydroisoquinoline-2-carboxylate (CAS No. 2385456-89-1) is a compound belonging to the isoquinoline class of heterocyclic organic compounds. This article explores its biological activities, including its pharmacological potential, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H16BrNO3
- Molecular Weight : 326.19 g/mol
- Structure : The compound consists of a bromine atom attached to the isoquinoline structure, which is known for its diverse biological activities.
Antitumor Activity
Research indicates that derivatives of isoquinolines, including this compound, exhibit significant antitumor properties. A study highlighted the ability of related compounds to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Antibacterial and Antifungal Properties
Isoquinoline derivatives have been documented for their antibacterial and antifungal activities. Compounds similar to this compound have shown effectiveness against a range of pathogens, suggesting potential applications in treating infections .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Research has demonstrated that isoquinoline derivatives can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression and inflammation.
- Receptor Binding : Its structural features allow it to bind to various receptors, influencing cellular signaling pathways.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that isoquinoline derivatives can influence ROS levels in cells, contributing to their cytotoxic effects against tumor cells .
Case Studies and Research Findings
Several studies have evaluated the biological activities of isoquinoline derivatives:
Properties
IUPAC Name |
tert-butyl 7-bromo-4-oxo-1,3-dihydroisoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO3/c1-14(2,3)19-13(18)16-7-9-6-10(15)4-5-11(9)12(17)8-16/h4-6H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQGZAIORNIWPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C=CC(=C2)Br)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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